molecular formula C25H30N4O5 B11459995 2-(piperidin-1-yl)-5-(2,3,4-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(piperidin-1-yl)-5-(2,3,4-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11459995
M. Wt: 466.5 g/mol
InChI Key: UODLIDGEXIKSFU-UHFFFAOYSA-N
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Description

2-(piperidin-1-yl)-5-(2,3,4-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a piperidine ring, a trimethoxyphenyl group, and a tetrahydropyrimidoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-(piperidin-1-yl)-5-(2,3,4-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydropyrimidoquinoline core, followed by the introduction of the piperidine ring and the trimethoxyphenyl group. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(piperidin-1-yl)-5-(2,3,4-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to other similar compounds, 2-(piperidin-1-yl)-5-(2,3,4-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione stands out due to its unique structural features and potential applications. Similar compounds include:

  • 2-phenyl-4-(1-piperidinyl)quinazoline
  • 3-piperidinamine, 2-phenyl-, (2R,3R)-rel-
  • 2-(4-(pyridin-2-yl)piperidin-1-yl)-N-m-tolylacetamide

These compounds share some structural similarities but differ in their specific functional groups and overall properties, making each unique in its own right.

Properties

Molecular Formula

C25H30N4O5

Molecular Weight

466.5 g/mol

IUPAC Name

2-piperidin-1-yl-5-(2,3,4-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C25H30N4O5/c1-32-17-11-10-14(21(33-2)22(17)34-3)18-19-15(8-7-9-16(19)30)26-23-20(18)24(31)28-25(27-23)29-12-5-4-6-13-29/h10-11,18H,4-9,12-13H2,1-3H3,(H2,26,27,28,31)

InChI Key

UODLIDGEXIKSFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)N5CCCCC5)OC)OC

Origin of Product

United States

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